molecular formula C10H22Cl2N2 B1319112 2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride CAS No. 128454-03-5

2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride

Cat. No.: B1319112
CAS No.: 128454-03-5
M. Wt: 241.2 g/mol
InChI Key: HCHDXMQLIWGBNO-UHFFFAOYSA-N
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Description

2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure incorporating both piperidine and pyrrolidine rings, two nitrogen-containing heterocycles that are highly privileged scaffolds in pharmaceutical development . The piperidine ring is a ubiquitous fragment found in more than twenty classes of pharmaceuticals, while the pyrrolidine ring is valued for its three-dimensional coverage and ability to influence the stereochemistry and physicochemical properties of a molecule . The saturated nature of these rings can improve a compound's solubility and overall druggability compared to flat aromatic structures . As a sp3-hybridized synthetic intermediate, this dihydrochloride salt is primarily useful for the exploration of novel pharmacophore space, particularly in the synthesis of potential bioactive molecules and for library development in high-throughput screening . Researchers may employ this compound in the design and construction of novel ligands, given that structural analogs of pyrrolidinylmethyl piperidines have been investigated for their interactions with central nervous system targets . The dihydrochloride salt form typically offers enhanced solubility in aqueous systems, facilitating various biological assays. This product is intended for research purposes as a chemical tool and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans. Buyer assumes responsibility for confirming all product identity and/or purity prior to use.

Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-2-6-11-10(5-1)9-12-7-3-4-8-12;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHDXMQLIWGBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride typically involves the reaction of piperidine with pyrrolidine in the presence of a suitable catalyst. One common method includes the following steps:

    Formation of the Intermediate: Piperidine is reacted with formaldehyde and pyrrolidine to form the intermediate compound.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Reactant Mixing: Combining piperidine, formaldehyde, and pyrrolidine in a reactor.

    Catalysis: Using a catalyst to facilitate the reaction.

    Purification: Isolating the product through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Halides, alkoxides, or amines for substitution reactions.

Major Products:

    Oxidation Products: N-oxides of the original compound.

    Reduction Products: Secondary amines.

    Substitution Products: Compounds with different substituents replacing the pyrrolidinylmethyl group.

Scientific Research Applications

Medicinal Chemistry

2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride is being investigated for its potential therapeutic properties, particularly in the modulation of neurological pathways. Its structural similarity to known pharmacological agents suggests possible interactions with neurotransmitter receptors, making it a candidate for drug development targeting various neurological disorders.

  • Case Study : Research has indicated that derivatives of piperidine compounds exhibit significant inhibitory activity against HIV-1 protease, which is critical in the treatment of HIV/AIDS. For instance, compounds similar to this compound have shown IC50 values below 20 nM, indicating potent antiviral activity .

Organic Synthesis

The compound serves as a reagent in organic synthesis, acting as a building block for more complex molecules. It can undergo various reactions typical of amines and cyclic compounds, facilitating the development of new pharmaceuticals.

  • Reactions :
    • Reductive Amination : Useful in synthesizing amines.
    • Mannich Reaction : Allows for the introduction of additional functional groups into the piperidine framework.

Biological Studies

Initial studies suggest that this compound may possess various biological activities, including potential anti-inflammatory and analgesic effects. Ongoing research aims to elucidate its mechanisms of action and therapeutic potentials.

Mechanism of Action

The mechanism of action of 2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(1-pyrrolidinylmethyl)piperidine dihydrochloride with key analogs, focusing on structural features, physicochemical properties, and research findings.

Compound Name Molecular Formula Molecular Weight Substituents Melting Point Key Data/Applications References
This compound C₁₀H₂₀Cl₂N₂ 255.19 (calculated) Piperidine + pyrrolidinylmethyl Not reported N/A (inferred from analogs)
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Piperidine + diphenylmethoxy Not reported Structural analog of antihistamines
3-Amino-4-(dimethoxybenzyloxyimino)piperidine derivatives (e.g., 13c–13g) C₁₄H₂₀N₂O₃·2HCl (e.g., 13c) 278 (M+H)+ for 13c Piperidine + aminobenzyloxyimino 189–192°C (13c) Synthetic intermediates; NMR/MS data available
1-[(Piperidin-2-yl)methyl]pyrrolidin-2-one dihydrochloride C₁₀H₂₀Cl₂N₂O 255.19 Piperidine + pyrrolidin-2-one methyl Not reported Research compound; limited safety data
Diphenylpyraline Hydrochloride C₁₉H₂₃NO·HCl 329.86 Piperidine + diphenylmethoxy + methyl 122–124°C Antihistaminic activity

Structural and Functional Analysis

The aminobenzyloxyimino derivatives (e.g., 13c–13g) feature aromatic and hydrogen-bonding groups, which may increase receptor binding affinity compared to non-aromatic analogs .

Physicochemical Properties: Melting Points: The aminobenzyloxyimino derivatives exhibit higher melting points (e.g., 189–192°C for 13c) compared to Diphenylpyraline Hydrochloride (122–124°C), likely due to stronger intermolecular hydrogen bonding . Solubility: Dihydrochloride salts (e.g., the target compound and 13c–13g) generally exhibit higher aqueous solubility than mono-hydrochloride derivatives like 4-(Diphenylmethoxy)piperidine Hydrochloride .

The target compound’s pyrrolidinylmethyl group may confer affinity for sigma receptors or neurotransmitter transporters, based on structural similarities to CNS-active agents .

Biological Activity

2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride, also known as 2-PPM-diHCl, is a synthetic compound with a bicyclic structure composed of a piperidine and a pyrrolidine ring connected by a methylene bridge. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H22Cl2N, with a molecular weight of approximately 241.20 g/mol. The compound exists as a dihydrochloride salt, which enhances its solubility and ionic nature, potentially influencing its biological interactions.

Synthesis Methods

Several synthetic routes have been explored for the preparation of this compound. Common methods include:

  • Reductive Amination : Involves the reaction of piperidine with pyrrolidine derivatives.
  • Mannich Reaction : A classic method that combines formaldehyde with amines and ketones.
  • Characterization Techniques : The synthesized compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity .

Neurotransmitter Interaction

Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions are crucial for understanding its potential applications in treating neurological disorders.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains . This suggests that further exploration of 2-PPM-diHCl could reveal similar or enhanced antimicrobial effects.

Anticancer Potential

Studies have indicated that piperidine derivatives can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The structural characteristics of this compound may allow it to function similarly, although specific studies on this compound are still limited .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:

  • Receptor Binding : Interaction with various neurotransmitter receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes related to disease pathways, similar to other piperidine derivatives .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructure DescriptionNotable Features
4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochlorideSubstituted at the fourth position on the piperidine ringDifferent substitution pattern affects biological activity
2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochlorideEthyl group substitutionAlters lipophilicity and possibly bioavailability
3-(Pyrrolidin-1-ylmethyl)piperidine dihydrochlorideSubstituted at the third positionMay exhibit different pharmacological properties

The distinct substitution pattern of this compound contributes to its unique biological activities compared to these similar compounds .

Case Studies and Research Findings

Recent research has highlighted the potential for developing drugs based on piperidine derivatives. For example:

  • A study evaluating various piperidine derivatives found that modifications could significantly enhance their antimicrobial activity against resistant strains of bacteria .
  • Another investigation into the synthesis and evaluation of piperidinothiosemicarbazones indicated promising results against M. tuberculosis, suggesting a possible framework for exploring similar compounds like 2-PPM-diHCl for drug development .

Q & A

Basic Synthesis and Optimization

Q: What are the key synthetic routes for 2-(1-Pyrrolidinylmethyl)piperidine dihydrochloride, and how can reaction conditions be optimized for higher yield? A: The synthesis typically involves nucleophilic substitution between 2-chloropyridine and pyrrolidine derivatives under basic conditions (e.g., potassium carbonate in dimethylformamide). Post-reaction acidification with HCl yields the dihydrochloride salt . Optimization strategies include:

  • Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but may increase side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Base strength : Stronger bases (e.g., K₂CO₃ vs. NaHCO₃) favor deprotonation and nucleophilic attack.
    Data-driven optimization using Design of Experiments (DoE) can systematically vary parameters (e.g., molar ratios, time) to maximize yield .

Advanced Analytical Characterization

Q: Which analytical techniques are most effective for characterizing purity and structural integrity? A: A multi-technique approach is critical:

Technique Purpose Detection Limits
¹H/¹³C NMR Confirm molecular structure and substituent positionsImpurity detection: ~1%
HPLC-MS Quantify purity and detect trace byproductsSensitivity: ≤0.1%
XRD Verify crystalline form and salt stabilityResolution: <5% amorphous content
Cross-validation with elemental analysis ensures stoichiometric accuracy of the dihydrochloride salt .

Biological Activity Mechanisms

Q: How can researchers investigate the compound’s mechanism of action in enzyme inhibition studies? A: Advanced methodologies include:

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates to assess competitive/non-competitive inhibition .
  • Docking simulations : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to active sites of target enzymes (e.g., proteases) .
  • SAR studies : Compare activity of structural analogs (e.g., 4-(Piperidin-4-yl)pyridine derivatives) to identify critical functional groups .
    Contradictory data (e.g., varying IC₅₀ across studies) may arise from differences in assay pH or buffer ionic strength, requiring standardization .

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported biological activity data across studies? A: Systematic approaches include:

Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols) to identify confounding variables .

Reproducibility checks : Replicate studies under controlled conditions (e.g., fixed temperature/pH) .

Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence assays) .
For example, conflicting reports on receptor binding may stem from divergent radioligand choices (³H vs. ¹²⁵I labels) affecting specificity .

Stability and Storage

Q: What protocols ensure long-term stability of the compound in experimental settings? A: Key considerations:

  • Storage : Lyophilized form at -20°C in airtight, light-protected containers minimizes hydrolysis and oxidation .
  • Buffer compatibility : Avoid high-pH solutions (>8.0) to prevent degradation of the piperidine-pyrrolidine backbone .
  • QC monitoring : Periodic HPLC analysis tracks degradation products (e.g., free base formation) .

Computational Modeling Applications

Q: How can molecular dynamics simulations enhance understanding of its pharmacokinetic properties? A: Advanced computational strategies:

  • ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Free-energy perturbation : Quantifies binding energy changes for mutagenesis studies (e.g., modifying pyrrolidine substituents) .
  • Solubility modeling : COSMO-RS predicts solubility in diverse solvents, guiding formulation design .

Structural Analogs and SAR

Q: What structural modifications are most promising for enhancing selectivity in receptor targeting? A: SAR studies suggest:

  • Pyrrolidine substitution : Bulky groups (e.g., 3,5-dimethylpiperidine) reduce off-target binding .
  • Linker optimization : Ethoxy or methylene spacers between piperidine and pyrrolidine modulate conformational flexibility .
  • Salt forms : Dihydrochloride vs. mono-hydrochloride salts alter solubility and membrane permeability .
    Comparative data on analogs (e.g., 4-(1-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride) highlight trade-offs between potency and metabolic stability .

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